5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione: is a complex heterocyclic compound with a fused indole ring system. Let’s break down its structure:
Indole Ring: The core structure consists of an indole ring, which is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.
Substituents: The compound has a chlorine atom (Cl) at position 5 and a naphthalene-based substituent attached via a propyl linker.
Preparation Methods
The synthetic routes for this compound can vary, but one common approach involves the Fischer indole synthesis
Fischer Indole Synthesis:
Chemical Reactions Analysis
Reactivity: As an indole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: These reactions can lead to diverse products, such as substituted indoles or further functionalized derivatives.
Scientific Research Applications
Chemistry: Studying indole derivatives aids in understanding heterocyclic chemistry and designing new compounds.
Biology and Medicine:
Industry: Indole derivatives find applications in pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
Targets: Investigate specific molecular targets (e.g., receptors, enzymes) affected by this compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related indole derivatives.
Similar Compounds: Mention other indole-based molecules with comparable structures.
Remember that this compound’s biological effects and applications may be context-dependent, and further research is essential
Properties
Molecular Formula |
C21H16ClNO3 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-1-(3-naphthalen-2-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C21H16ClNO3/c22-16-7-9-19-18(13-16)20(24)21(25)23(19)10-3-11-26-17-8-6-14-4-1-2-5-15(14)12-17/h1-2,4-9,12-13H,3,10-11H2 |
InChI Key |
HBZDULNQUZWPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=C(C=C(C=C4)Cl)C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.